5,6,7,8-Tetrafluorobenzo-1,4-dioxane
Overview
Description
5,6,7,8-Tetrafluorobenzo-1,4-dioxane: is a fluorinated organic compound with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol . This compound is characterized by the presence of four fluorine atoms attached to a benzo-1,4-dioxane ring, which imparts unique chemical and physical properties. It is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrafluorobenzo-1,4-dioxane typically involves the fluorination of benzo-1,4-dioxane derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or selectfluor under controlled conditions to introduce fluorine atoms at the desired positions on the aromatic ring .
Industrial Production Methods: The production process must ensure high purity and yield, often requiring advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrafluorobenzo-1,4-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove fluorine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in polar aprotic solvents like .
Electrophilic Substitution: Reagents like or in the presence of catalysts.
Oxidation: Oxidizing agents such as or .
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo-1,4-dioxane derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups .
Scientific Research Applications
5,6,7,8-Tetrafluorobenzo-1,4-dioxane has several scientific research applications, including:
Proteomics Research: Used as a reagent in the study of protein structures and functions.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique fluorinated structure.
Material Science: Explored for its properties in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrafluorobenzo-1,4-dioxane is primarily related to its ability to interact with various molecular targets through its fluorinated aromatic ring. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Benzo-1,4-dioxane: The non-fluorinated parent compound.
1,2,3,4-Tetrafluorobenzene: A simpler fluorinated aromatic compound.
Hexafluorobenzene: A fully fluorinated benzene derivative.
Comparison: 5,6,7,8-Tetrafluorobenzo-1,4-dioxane is unique due to the specific positioning of fluorine atoms on the benzo-1,4-dioxane ring, which imparts distinct chemical properties compared to its non-fluorinated and differently fluorinated counterparts. This unique structure can result in different reactivity, binding affinities, and applications in research and industry .
Properties
IUPAC Name |
5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-3-4(10)6(12)8-7(5(3)11)13-1-2-14-8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPOQYDRSXVVEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C(=C(C(=C2F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380205 | |
Record name | 5,6,7,8-Tetrafluorobenzo-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1743-87-9 | |
Record name | 5,6,7,8-Tetrafluoro-2,3-dihydro-1,4-benzodioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1743-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrafluorobenzo-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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